4-bromo-1-(4-methoxyphenyl)-1H-imidazole
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Overview
Description
4-Bromo-1-(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 4-position and a methoxyphenyl group at the 1-position of the imidazole ring. Imidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-methoxyphenyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(4-methoxyphenyl)-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 4-bromo-1-(4-formylphenyl)-1H-imidazole or 4-bromo-1-(4-carboxyphenyl)-1H-imidazole.
Reduction: Formation of 4-bromo-1-(4-methoxyphenyl)-1,2-dihydro-1H-imidazole.
Scientific Research Applications
4-Bromo-1-(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-fluorophenyl)-1H-imidazole
- 4-Bromo-1-(4-chlorophenyl)-1H-imidazole
- 4-Bromo-1-(4-methylphenyl)-1H-imidazole
Uniqueness
4-Bromo-1-(4-methoxyphenyl)-1H-imidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
4-bromo-1-(4-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-4-2-8(3-5-9)13-6-10(11)12-7-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAECUSZEYFQQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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